2'-Hydroxyacetophenone

Description

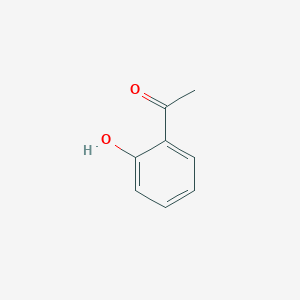

Structure

3D Structure

Properties

IUPAC Name |

1-(2-hydroxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O2/c1-6(9)7-4-2-3-5-8(7)10/h2-5,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JECYUBVRTQDVAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7040285 | |

| Record name | 2-Hydroxyacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7040285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Clear light yellow liquid; [Sigma-Aldrich MSDS] | |

| Record name | Ethanone, 1-(2-hydroxyphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2'-Hydroxyacetophenone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19615 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2'-Hydroxyacetophenone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032568 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

213.00 °C. @ 717.00 mm Hg | |

| Record name | 2'-Hydroxyacetophenone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032568 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

0.00748 [mmHg] | |

| Record name | 2'-Hydroxyacetophenone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19615 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

118-93-4 | |

| Record name | 2′-Hydroxyacetophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=118-93-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2'-Hydroxyacetophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000118934 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2'-Hydroxyacetophenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44452 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2'-Hydroxyacetophenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16933 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2'-Hydroxyacetophenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9263 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanone, 1-(2-hydroxyphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Hydroxyacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7040285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2'-hydroxyacetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.899 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2'-HYDROXYACETOPHENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3E533Z76W0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2'-Hydroxyacetophenone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032568 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

4 - 6 °C | |

| Record name | 2'-Hydroxyacetophenone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032568 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

2'-Hydroxyacetophenone CAS number and properties

An In-depth Technical Guide to 2'-Hydroxyacetophenone

Core Summary: This document provides a comprehensive technical overview of 2'-Hydroxyacetophenone (CAS No. 118-93-4), a significant organic intermediate in the pharmaceutical and chemical industries. This guide details its chemical and physical properties, toxicological profile, and established experimental protocols for its synthesis and analysis. Furthermore, it explores its biological significance, particularly the role of its derivatives in drug development as modulators of key signaling pathways.

Chemical and Physical Properties

2'-Hydroxyacetophenone, also known as 2-acetylphenol, is a clear yellow to brown liquid characterized by a sweet, floral, and herbaceous odor. It belongs to the alkyl-phenylketone class of organic compounds.

Table 1: Physicochemical Properties of 2'-Hydroxyacetophenone

| Property | Value | Source(s) |

| CAS Number | 118-93-4 | |

| Molecular Formula | C₈H₈O₂ | |

| Molecular Weight | 136.15 g/mol | |

| IUPAC Name | 1-(2-hydroxyphenyl)ethanone | |

| Synonyms | 2-Acetylphenol, o-Hydroxyacetophenone | |

| Appearance | Clear yellow to brown liquid | |

| Melting Point | 3-6 °C | |

| Boiling Point | 213 °C at 717 mmHg | |

| Density | 1.131 g/mL at 25 °C | |

| Vapor Pressure | ~0.2 mmHg at 20 °C | |

| Vapor Density | 4.7 (vs air) | |

| Refractive Index | n20/D 1.558 | |

| Flash Point | 106 °C (222.8 °F) - closed cup | |

| Solubility | Slightly soluble in water; soluble in alcohol and ether. | |

| logP (o/w) | 1.92 |

Toxicological Information

2'-Hydroxyacetophenone is considered a hazardous substance and requires careful handling. It is harmful if swallowed and can cause irritation to the eyes, skin, and respiratory system.

Table 2: Toxicological Data for 2'-Hydroxyacetophenone

| Parameter | Value | Species | Route | Source(s) |

| LD50 | 100 mg/kg | Mouse | Intraperitoneal | |

| LD50 | 2700 mg/kg | Rat | Oral | |

| LD50 | > 2000 mg/kg | Rabbit | Dermal | |

| Irritation | Not irritating to the skin or eyes in animal studies. | Rabbit | Skin/Eye | |

| Sensitization | Not observed to have skin sensitizing effects in animal studies. | - | Skin | |

| Mutagenicity | Not mutagenic in bacteria. | - | - |

Experimental Protocols

Synthesis of 2'-Hydroxyacetophenone via Fries Rearrangement

The traditional and most common method for synthesizing 2'-Hydroxyacetophenone is the Fries rearrangement of phenyl acetate. This reaction is typically catalyzed by a Lewis acid, such as aluminum chloride.

Methodology:

-

Preparation of Phenyl Acetate: Phenol and acetyl chloride (or acetic anhydride) are reacted, often with a catalytic amount of concentrated sulfuric acid. The molar ratio of phenol to acetyl chloride is typically around 1:1.0-1.5. The reaction is exothermic. The resulting phenyl acetate is then purified by distillation.

-

Fries Rearrangement:

-

Anhydrous aluminum chloride (Lewis acid) is added to the purified phenyl acetate. The reaction mixture is heated to a temperature between 120-160 °C for approximately 1.5 hours.

-

The progress of the reaction can be monitored using thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

After cooling, the reaction mixture is hydrolyzed with a dilute hydrochloric acid solution (e.g., 5-10% HCl).

-

The product is extracted from the aqueous layer using an organic solvent such as ethyl acetate.

-

The combined organic layers are washed with water and a sodium bicarbonate solution, then dried over an anhydrous salt like magnesium sulfate.

-

The solvent is removed via distillation, and the crude product can be further purified by steam distillation or column chromatography to yield 2'-hydroxyacetophenone.

-

Improved Microwave-Assisted Protocol: An improved method utilizes microwave radiation to enhance the reaction rate and yield. In this protocol, phenyl acetate and aluminum chloride are placed in a microwave synthesis instrument and heated for a short duration (e.g., 7 minutes at 800 W), which can achieve yields up to 43.2%.

Caption: Synthesis of 2'-Hydroxyacetophenone via Fries Rearrangement.

Analytical Protocol: High-Performance Liquid Chromatography (HPLC)

2'-Hydroxyacetophenone can be analyzed using reverse-phase HPLC (RP-HPLC).

Methodology:

-

Sample Preparation: Samples are typically dissolved in a suitable solvent, centrifuged to remove particulates, and filtered through a 0.45 µm membrane filter.

-

Chromatographic Conditions:

-

Column: A C18 column is commonly used (e.g., Ascentis C-18, 25 x 0.46 cm, 5 µm).

-

Mobile Phase: A gradient elution is often employed. For example, a mixture of an aqueous buffer (e.g., 50 mM sodium phosphate, pH 3.0, or formic acid for MS compatibility) and an organic solvent like acetonitrile or methanol.

-

Flow Rate: A typical flow rate is 0.5-1.0 mL/min.

-

Detection: UV detection is suitable, with the wavelength set to approximately 244 nm for optimal absorbance of the ketone.

-

Caption: Workflow for the analysis of 2'-Hydroxyacetophenone by HPLC.

Biological Activity and Applications in Drug Development

While 2'-Hydroxyacetophenone itself is primarily used as a chemical intermediate, its structural motif is of significant interest in medicinal chemistry. Derivatives of 2'-hydroxyacetophenone have been identified as potent and selective agonists for the Liver X Receptor (LXR), a key regulator of cholesterol, fatty acid, and glucose homeostasis.

Liver X Receptor (LXR) Signaling Pathway

LXRs are nuclear receptors that, upon activation by ligands (oxysterols), form a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to LXR Response Elements (LXREs) in the promoter regions of target genes, modulating their transcription.

A study has shown that a 2-hydroxyacetophenone derivative serves as an effective linker in the design of novel LXRβ-selective agonists. These agonists have demonstrated the ability to increase high-density lipoprotein (HDL) cholesterol levels without the common side effect of elevating plasma triglycerides, positioning them as promising candidates for the treatment of atherosclerosis.

Caption: Activation of the LXR pathway by a 2'-Hydroxyacetophenone derivative.

2'-Hydroxyacetophenone molecular structure and weight

An In-depth Technical Guide on 2'-Hydroxyacetophenone: Molecular Structure and Weight

For researchers, scientists, and professionals in drug development, a precise understanding of the molecular characteristics of chemical compounds is fundamental. This guide provides a detailed overview of the molecular structure and weight of 2'-Hydroxyacetophenone, a compound of significant interest in various chemical and pharmaceutical research areas.

Molecular and Physicochemical Data

2'-Hydroxyacetophenone, a substituted aromatic ketone, possesses a unique set of properties that are crucial for its application and study. The quantitative data for this compound are summarized below for straightforward reference and comparison.

| Identifier | Value |

| Molecular Formula | C8H8O2[1][2][3] |

| Molecular Weight | 136.15 g/mol [1][2][3][4] |

| IUPAC Name | 1-(2-hydroxyphenyl)ethanone[1][2][5] |

| Synonyms | 2-Acetylphenol, o-Hydroxyacetophenone[1][2][5] |

| CAS Number | 118-93-4[2][3][5] |

| SMILES | CC(=O)C1=CC=CC=C1O[1][2][5] |

| InChI Key | JECYUBVRTQDVAT-UHFFFAOYSA-N[1][2] |

Molecular Structure

The structural formula of 2'-Hydroxyacetophenone reveals a benzene ring substituted with a hydroxyl group (-OH) and an acetyl group (-COCH3) at adjacent carbon atoms (ortho position). This arrangement is key to its chemical reactivity and physical properties.

Caption: 2D chemical structure of 2'-Hydroxyacetophenone.

Experimental Protocols: A Workflow Overview

The synthesis and characterization of 2'-Hydroxyacetophenone involve a series of well-defined experimental procedures. A typical workflow is illustrated below, providing a logical sequence from synthesis to final analysis.

Caption: Logical workflow for the synthesis and analysis of 2'-Hydroxyacetophenone.

This guide serves as a foundational reference for professionals engaged in the study and application of 2'-Hydroxyacetophenone. The provided data and diagrams are intended to facilitate a deeper understanding of its core molecular properties.

References

- 1. 2'-Hydroxyacetophenone | C8H8O2 | CID 8375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2'-Hydroxyacetophenone, 98% | Fisher Scientific [fishersci.ca]

- 3. scbt.com [scbt.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Human Metabolome Database: Showing metabocard for 2'-Hydroxyacetophenone (HMDB0032568) [hmdb.ca]

A Technical Guide to the Natural Occurrence and Bioactivity of 2'-Hydroxyacetophenone in Plants

For Researchers, Scientists, and Drug Development Professionals

Abstract

2'-Hydroxyacetophenone (2-HAP), a phenolic ketone, is a naturally occurring phytochemical identified in a diverse range of plant species. This technical guide provides an in-depth overview of its presence in the plant kingdom, its proposed biosynthetic pathway, and its significant biological activities, including anti-inflammatory, antioxidant, and antimicrobial effects. Detailed experimental protocols for extraction, quantification, and bioactivity assessment are presented, alongside quantitative data on its occurrence. Furthermore, key signaling pathways modulated by 2'-Hydroxyacetophenone are visualized to elucidate its mechanisms of action, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

2'-Hydroxyacetophenone (chemical formula C₈H₈O₂), also known as 2-acetylphenol, is an aromatic compound characterized by an acetophenone structure with a hydroxyl group at the ortho position.[1] While also synthesized for use as a flavoring agent and in the cosmetics industry, its natural occurrence in plants has garnered significant scientific interest.[1][2][3] Plants produce a vast arsenal of secondary metabolites for defense and signaling, and 2'-Hydroxyacetophenone is emerging as a noteworthy bioactive constituent. Its presence has been documented in various plant families, where it contributes to the plant's defense mechanisms and medicinal properties.[4][5] This guide aims to consolidate the current knowledge on the natural occurrence, biosynthesis, and pharmacological potential of 2'-Hydroxyacetophenone, providing a technical foundation for further research and development.

Natural Occurrence and Distribution

2'-Hydroxyacetophenone has been identified in a variety of plant species, often as a volatile compound. Its distribution spans across different plant families, including Apocynaceae, Asteraceae, Pinaceae, and Salicaceae, indicating a widespread, albeit not ubiquitous, presence in the plant kingdom.

While qualitative reports are more common, some studies provide quantitative data on the concentration of 2'-Hydroxyacetophenone and its derivatives in plant tissues. The table below summarizes the known occurrences.

Table 1: Quantitative Occurrence of Hydroxyacetophenones in Various Plant Species

| Plant Species | Family | Plant Part | Compound | Concentration | Reference(s) |

| Picea abies (Norway Spruce) | Pinaceae | Needles | p-Hydroxyacetophenone | 0.4-1.1% (dry weight) | [2] |

| Carissa edulis | Apocynaceae | Root | 2'-Hydroxyacetophenone | Principal volatile | [5][6] |

| Artemisia afra | Asteraceae | Aerial Parts | p-Hydroxyacetophenone | Detected | [7] |

| Salix hulteni | Salicaceae | Not specified | 4-Hydroxyacetophenone | Detected | [8] |

| Artemisia scoparia | Asteraceae | Stems and Leaves | p-Hydroxyacetophenone | Detected | [9] |

| Paeonia lactiflora | Paeoniaceae | Not specified | 2'-Hydroxyacetophenone | Reported | [1] |

| Aronia melanocarpa | Rosaceae | Not specified | 2'-Hydroxyacetophenone | Reported | [1] |

Note: The table includes data for closely related isomers (p-hydroxyacetophenone) where data for 2'-hydroxyacetophenone is limited, as they often co-occur or share similar biosynthetic origins and activities.

Biosynthesis

The complete biosynthetic pathway for 2'-Hydroxyacetophenone in plants has not been fully elucidated, but a working model has been proposed, particularly from studies in white spruce (Picea glauca).[4] This model suggests a three-phase process for the formation and release of hydroxyacetophenones for plant defense.

-

Phase I: Aglycone Biosynthesis : The initial synthesis of the 2'-Hydroxyacetophenone aglycone (the non-sugar part) is catalyzed by a currently unknown set of enzymes.[4]

-

Phase II: Glycoside Formation : The aglycone is then converted into a more stable glucoside form by a glucosyltransferase. This glycosylation allows the plant to accumulate the compound in a non-toxic, storage form.[4]

-

Phase III: Aglycone Release : Upon tissue damage, such as from herbivory or pathogen attack, a specific β-glucosidase (like PgβGLU-1 in spruce) is activated. This enzyme hydrolyzes the glucoside, releasing the bioactive 2'-Hydroxyacetophenone aglycone as a defense compound.[4]

This biosynthetic model appears to be conserved across the Pinaceae family, while convergent evolution has led to the production of acetophenone glucosides across a wider range of land plants.[4][10]

References

- 1. 2'-Hydroxyacetophenone | C8H8O2 | CID 8375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. regimenlab.com [regimenlab.com]

- 3. Hydroxyacetophenone in Skincare: The Multi-Functional Hero [zicail.com]

- 4. Evolution of the biosynthesis of two hydroxyacetophenones in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. "2-Hydroxyacetophenone: Principal Root Volatile of the East African Med" by Michael D. Bentley, Susan R. Brackett et al. [thehive.icipe.org]

- 6. glpbio.com [glpbio.com]

- 7. Isolation and characterisation of secondary metabolites of two asteraceae species, Artemisia afra and Elytropappus rhinocerotis. [researchspace.ukzn.ac.za]

- 8. Phytochemistry, Pharmacology and Medicinal Uses of Plants of the Genus Salix: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ulprospector.com [ulprospector.com]

- 10. ora.ox.ac.uk [ora.ox.ac.uk]

The Genesis of a Key Intermediate: An In-depth Technical Guide to the Discovery and Synthesis of 2'-Hydroxyacetophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

2'-Hydroxyacetophenone, a pivotal intermediate in the synthesis of pharmaceuticals, fragrances, and other fine chemicals, possesses a rich history of chemical discovery and synthetic evolution. This technical guide provides a comprehensive overview of the historical milestones in its synthesis, from early explorations of phenol acylation to modern, highly selective methodologies. We present a detailed examination of the seminal Fries rearrangement and Friedel-Crafts acylation reactions, including comparative quantitative data, step-by-step experimental protocols, and mechanistic diagrams to illuminate the logical and chemical pathways involved in its preparation. This document serves as an in-depth resource for researchers and professionals engaged in organic synthesis and drug development, offering a thorough understanding of the synthesis and history of this versatile molecule.

A Historical Perspective: The Dawn of Hydroxyacetophenone Synthesis

The journey to understanding and efficiently synthesizing 2'-hydroxyacetophenone is intertwined with the foundational developments in aromatic chemistry. While a definitive first synthesis is not definitively documented, early investigations into the acylation of phenols laid the groundwork for its eventual isolation and characterization.

A significant early milestone was the Nencki reaction , first reported in 1881 by Marceli Nencki and N. Sieber. This reaction demonstrated the ring acylation of phenols with acids in the presence of zinc chloride, representing a modification of the more recently discovered Friedel-Crafts reaction.[1][2] This early work opened the door to the direct introduction of acyl groups onto the phenol ring, making the synthesis of hydroxyacetophenones conceptually accessible.

However, it was the seminal work of German chemist Karl Theophil Fries in the early 1900s that truly revolutionized the synthesis of hydroxyaryl ketones. His investigation into the rearrangement of phenolic esters in the presence of Lewis acids led to the eponymous Fries rearrangement , a powerful and versatile method for the preparation of ortho- and para-hydroxyacetophenones.[3] This reaction, which involves the intramolecular migration of an acyl group from a phenolic ester to the aromatic ring, became the classical and most widely studied method for synthesizing 2'-hydroxyacetophenone for many decades.

Core Synthetic Strategies: A Comparative Analysis

The synthesis of 2'-hydroxyacetophenone is dominated by two primary strategies: the Fries rearrangement of a precursor ester and the direct Friedel-Crafts acylation of phenol. The choice of method is often dictated by the desired selectivity (ortho vs. para isomer) and the scalability of the process.

The Fries Rearrangement

The Fries rearrangement is a cornerstone of 2'-hydroxyacetophenone synthesis. The reaction typically proceeds from phenyl acetate, which is itself readily prepared from phenol and an acetylating agent. A key characteristic of the Fries rearrangement is the temperature-dependent selectivity for the ortho and para isomers. Generally, lower reaction temperatures favor the formation of the para-isomer (4'-hydroxyacetophenone), while higher temperatures promote the formation of the desired ortho-isomer, 2'-hydroxyacetophenone.[4]

Below is a comparative summary of various conditions reported for the Fries rearrangement of phenyl acetate:

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield of 2'-Hydroxyacetophenone (%) | Ortho:Para Ratio | Reference |

| AlCl₃ | None | 160-170 | - | 91 (total isomers) | - | [5] |

| AlCl₃ | None | 160 | 1.5 | 65.43 | - | [6] |

| AlCl₃ | Chlorobenzene | 60-65 | 2 | 23 | 1:3 | [5] |

| AlCl₃ | Ionic Liquid | 120 | 1.5 | 78.22 | 3.55:1 | |

| AlCl₃ | Ionic Liquid | 130 | 1.5 | 77.10 | - | |

| AlCl₃ | Ionic Liquid | 160 | 1.5 | 65.43 | - | |

| p-Toluenesulfonic acid | None | - | - | up to 90 | 9:1 | [7] |

Friedel-Crafts Acylation

Direct Friedel-Crafts acylation of phenol to produce 2'-hydroxyacetophenone presents a more direct route, but is often complicated by competing O-acylation to form phenyl acetate, which then may or may not rearrange to the desired product depending on the reaction conditions. The strong coordination of the phenolic hydroxyl group with the Lewis acid catalyst can also deactivate the ring towards electrophilic substitution.[8] For this reason, the synthesis is often practically carried out as a two-step, one-pot process where phenyl acetate is formed in situ and then undergoes a Fries rearrangement.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments in the synthesis of 2'-hydroxyacetophenone.

Preparation of Phenyl Acetate (Precursor for Fries Rearrangement)

Materials:

-

Phenol

-

Acetyl chloride

-

Cyclohexane

-

Sodium bicarbonate solution

-

Anhydrous sodium sulfate

Procedure:

-

In a three-neck flask, combine 14.1 g (0.15 mol) of phenol, 14.13 g (0.18 mol) of acetyl chloride, and 40 ml of cyclohexane.

-

Allow the reaction to proceed at room temperature for 2-3 hours.

-

Monitor the reaction completion by thin-layer chromatography.

-

Upon completion, adjust the pH of the reaction mixture to approximately 8 with sodium bicarbonate solution.

-

Separate the organic phase, dry it over anhydrous sodium sulfate, and concentrate to obtain phenyl acetate as a light yellow oily liquid. A typical yield for this step is approximately 99%.

Fries Rearrangement of Phenyl Acetate using Aluminum Chloride

Materials:

-

Phenyl acetate

-

Anhydrous aluminum chloride

-

5% Hydrochloric acid solution

-

Ethyl acetate

Procedure:

-

In a three-necked flask, place 13.6 g (0.1 mol) of phenyl acetate.

-

Add 16 g (0.12 mol) of anhydrous aluminum trichloride.

-

Heat the mixture to reflux at 120°C for 1.5 hours.

-

Monitor the reaction completion by thin-layer chromatography.

-

After the reaction is complete, cool the mixture and add 50 ml of a 5% hydrochloric acid solution.

-

Extract the aqueous layer three times with ethyl acetate.

-

Collect the combined organic phases.

-

The organic layer can be further processed by concentration, freezing, filtration, and steam distillation to isolate the pure o-hydroxyacetophenone. A yield of 58.22% can be expected under these conditions.

Fries Rearrangement using an Ionic Liquid Co-catalyst

Materials:

-

Phenyl acetate

-

Anhydrous aluminum chloride

-

Ionic liquid (e.g., 1-butyl-3-methylimidazolium chloroaluminate)

-

5% Hydrochloric acid solution

-

Ethyl acetate

Procedure:

-

In a three-necked flask, combine 13.61 g (0.1 mol) of phenyl acetate and 16 g (0.12 mol) of aluminum trichloride.

-

Add the ionic liquid in a mass that is 3-10 times the mass of the phenyl acetate.

-

Heat the mixture to reflux at 130°C for 1.5 hours.

-

Monitor the reaction completion by thin-layer chromatography.

-

Upon completion, cool the reaction and add 50 ml of a 5% hydrochloric acid solution.

-

Extract the mixture three times with ethyl acetate.

-

The combined organic layers are then concentrated, and the product is isolated through freezing, filtration, and steam distillation. This method has been reported to yield up to 77.10% of 2'-hydroxyacetophenone.

Mechanistic Pathways and Workflows

To visualize the chemical transformations and experimental processes, the following diagrams are provided in the DOT language for Graphviz.

Reaction Mechanism of the Fries Rearrangement

References

- 1. Nencki Reaction - Chempedia - LookChem [lookchem.com]

- 2. Nencki Reaction [drugfuture.com]

- 3. Fries Rearrangement [sigmaaldrich.com]

- 4. Fries Rearrangement | Reaction Mechanism of Fries Rearrangement [pw.live]

- 5. CN102093189B - Method for preparing o-hydroxyacetophenone and p-hydroxyacetophenone - Google Patents [patents.google.com]

- 6. CN104529726A - Preparation method of hydroxyacetophenone - Google Patents [patents.google.com]

- 7. jocpr.com [jocpr.com]

- 8. Ch24 - Acylation of phenols [chem.ucalgary.ca]

A Comprehensive Technical Guide to the Physical Properties of 2'-Hydroxyacetophenone, with a Focus on its Melting Point

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical properties of 2'-Hydroxyacetophenone, with a specific emphasis on its melting point. This document is intended to be a valuable resource for professionals in research, science, and drug development who utilize this compound in their work.

Introduction to 2'-Hydroxyacetophenone

2'-Hydroxyacetophenone, also known as o-hydroxyacetophenone or 2-acetylphenol, is an aromatic organic compound. It is a member of the monohydroxyacetophenone family, characterized by an acetophenone structure with a hydroxyl group at the ortho position.[1] Its chemical formula is C₈H₈O₂ and it has a molecular weight of 136.15 g/mol .[2][3] The compound is identified by the CAS Number 118-93-4.[2][3][4] In its pure form, 2'-Hydroxyacetophenone typically appears as a clear yellow to brown liquid.[1][2] It is recognized for its sweet, floral, and herbaceous odor.[1] This compound serves as a valuable intermediate in the synthesis of pharmaceuticals and is also used as a flavoring agent.[1][2]

Physical and Chemical Properties

A summary of the key physical and chemical properties of 2'-Hydroxyacetophenone is presented in the table below. These values have been compiled from various reputable sources and provide a comprehensive overview of the compound's characteristics.

| Property | Value | References |

| Melting Point | 3-6 °C | [1][2] |

| 4-6 °C | [4][5][6][7][8][9] | |

| Boiling Point | 213 °C at 717 mmHg | [2] |

| 212-214 °C at 1013 hPa | [6][7][9] | |

| 92.0°C to 93.0°C at 12.0 mmHg | [10] | |

| Density | 1.131 g/mL at 25 °C | [1][2] |

| 1.13 g/cm³ at 20 °C | [6][7] | |

| Refractive Index | n20/D 1.558 | [2] |

| Flash Point | >230 °F (>110 °C) | [2] |

| 112 °C | [10] | |

| 106 °C | [6][7][9][11] | |

| Water Solubility | Slightly soluble | [2][5][12] |

| 0.2 g/L | [7] | |

| Vapor Pressure | ~0.2 mmHg at 20 °C | [2] |

| 0.27 hPa at 20 °C | [7] | |

| pKa | 10.06 at 25 °C | [2] |

| 10.22 at 25° | [4] | |

| LogP | 1.92 | [2][4][5] |

Experimental Protocol: Melting Point Determination

The melting point of a substance is a critical physical property for its identification, purity assessment, and characterization. The following is a detailed methodology for the determination of the melting point of 2'-Hydroxyacetophenone using a standard capillary melting point apparatus.

Objective: To determine the melting point range of a sample of 2'-Hydroxyacetophenone.

Materials and Equipment:

-

Sample of 2'-Hydroxyacetophenone

-

Capillary tubes (sealed at one end)

-

Melting point apparatus with a calibrated thermometer or digital temperature sensor

-

Mortar and pestle (if the sample is solid at room temperature)

-

Spatula

-

Safety glasses and lab coat

Procedure:

-

Sample Preparation:

-

Ensure the 2'-Hydroxyacetophenone sample is pure and dry. Given its low melting point, the sample will likely be a liquid at room temperature. To load the capillary tube, the sample should be cooled to a solid form.

-

Place a small amount of the liquid sample in a watch glass and cool it in an ice bath or refrigerator until it solidifies.

-

Once solidified, quickly crush the sample into a fine powder using a mortar and pestle.

-

-

Loading the Capillary Tube:

-

Press the open end of a capillary tube into the powdered sample, trapping a small amount of the solid.

-

Tap the sealed end of the capillary tube gently on a hard surface to pack the sample down into the bottom.

-

Repeat until a packed column of 2-3 mm in height is achieved.

-

-

Melting Point Measurement:

-

Place the loaded capillary tube into the sample holder of the melting point apparatus.

-

Set the heating rate of the apparatus. For a preliminary run, a faster heating rate (e.g., 5-10 °C per minute) can be used to get an approximate melting range.

-

For an accurate measurement, a slower heating rate (1-2 °C per minute) is crucial as the temperature approaches the expected melting point.

-

Observe the sample through the magnifying lens of the apparatus.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Continue to heat slowly and record the temperature at which the last solid crystal melts (the end of the melting range).

-

-

Data Recording and Reporting:

-

The melting point is reported as a range from the temperature of initial melting to the temperature of complete melting.

-

Perform at least two measurements to ensure reproducibility. The results should be consistent within 1-2 °C.

-

Safety Precautions:

-

Always wear appropriate personal protective equipment (PPE), including safety glasses and a lab coat.

-

Handle 2'-Hydroxyacetophenone in a well-ventilated area.

-

Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[2]

-

Consult the Safety Data Sheet (SDS) for complete safety and handling information.[13][14][15][16][17]

Workflow for Physical Property Determination

The following diagram illustrates a generalized workflow for the determination of the physical properties of a chemical substance like 2'-Hydroxyacetophenone, from initial sample handling to final data dissemination.

Caption: A logical workflow for the characterization of a chemical's physical properties.

References

- 1. 2'-Hydroxyacetophenone | 118-93-4 [chemicalbook.com]

- 2. chembk.com [chembk.com]

- 3. scbt.com [scbt.com]

- 4. Showing Compound 2'-Hydroxyacetophenone (FDB010500) - FooDB [foodb.ca]

- 5. 2'-Hydroxyacetophenone | C8H8O2 | CID 8375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2'-Hydroxyacetophenone CAS 118-93-4 | 804310 [merckmillipore.com]

- 7. 2 -Hydroxyacetophenone for synthesis 118-93-4 [sigmaaldrich.com]

- 8. Human Metabolome Database: Showing metabocard for 2'-Hydroxyacetophenone (HMDB0032568) [hmdb.ca]

- 9. 2′-Hydroxyacetophenone for synthesis - labmallx.com | Laboratory Instruments [labmallx.com]

- 10. 2'-Hydroxyacetophenone, 99% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 11. 2'-hydroxyacetophenone, 118-93-4 [thegoodscentscompany.com]

- 12. 2'-Hydroxyacetophenone, 98% | Fisher Scientific [fishersci.ca]

- 13. datasheets.scbt.com [datasheets.scbt.com]

- 14. fishersci.com [fishersci.com]

- 15. download.basf.com [download.basf.com]

- 16. fishersci.com [fishersci.com]

- 17. 2'-Hydroxyacetophenone - Safety Data Sheet [chemicalbook.com]

A Deep Dive into the Solubility of 2'-Hydroxyacetophenone: A Technical Guide for Researchers

An in-depth exploration of the solubility characteristics of 2'-Hydroxyacetophenone in aqueous and organic media, providing critical data and methodologies for professionals in research, and drug development.

2'-Hydroxyacetophenone, a versatile phenolic compound, serves as a crucial building block in the synthesis of a wide array of pharmaceutical agents, including anti-inflammatory drugs and modulators of lipid metabolism.[1][2] Its utility in drug design and development is significantly influenced by its solubility profile, which dictates its behavior in various formulation and biological environments. This technical guide provides a comprehensive overview of the solubility of 2'-Hydroxyacetophenone in water and a range of common organic solvents, supported by detailed experimental protocols and logical workflows to aid in its practical application.

Quantitative Solubility Data

The solubility of 2'-Hydroxyacetophenone has been determined in various solvents, with the data summarized in the tables below for easy comparison. These values are essential for designing experiments, developing formulations, and predicting the compound's behavior in different chemical processes.

Table 1: Solubility of 2'-Hydroxyacetophenone in Single Solvents

| Solvent | Solubility (mg/mL) | Temperature (°C) | Citation |

| Water | 0.2 | 20 | |

| Ethanol | 11 (approx.) | Not Specified | [3] |

| Dimethyl Sulfoxide (DMSO) | 20 (approx.) | Not Specified | [3] |

| N,N-Dimethylformamide (DMF) | 16 (approx.) | Not Specified | [3] |

Table 2: Solubility of 2'-Hydroxyacetophenone in Solvent Mixtures for In Vivo Studies

| Solvent System | Solubility | Remarks | Citation |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (18.36 mM) | Clear solution, saturation unknown. | [4] |

| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (18.36 mM) | Clear solution, saturation unknown. | [4] |

| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (18.36 mM) | Clear solution. | [4] |

Experimental Protocols for Solubility Determination

The following are detailed methodologies that can be employed to determine the solubility of 2'-Hydroxyacetophenone, based on established principles of organic compound analysis.[5][6][7][8]

General Qualitative Solubility Tests

A preliminary assessment of solubility can be performed using a series of simple tests to classify the compound's behavior in different solvent types.

Procedure:

-

Water Solubility: To approximately 25 mg of 2'-Hydroxyacetophenone in a test tube, add 0.75 mL of distilled water in small portions, shaking vigorously after each addition. Observe if the solid dissolves completely.

-

Ether Solubility: Repeat the process with 0.75 mL of diethyl ether.

-

Acid/Base Solubility: If the compound is insoluble in water, test its solubility in 0.75 mL of 5% aqueous solutions of hydrochloric acid (HCl) and sodium hydroxide (NaOH) to determine the presence of basic or acidic functional groups.

Quantitative Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[9]

Procedure:

-

Preparation of Saturated Solution: Add an excess amount of 2'-Hydroxyacetophenone to a known volume of the desired solvent in a sealed flask.

-

Equilibration: Agitate the flask at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

Phase Separation: Allow the undissolved solid to settle. A centrifugation step can be employed to ensure complete separation of the solid from the liquid phase.

-

Quantification: Carefully withdraw an aliquot of the clear supernatant. Determine the concentration of 2'-Hydroxyacetophenone in the aliquot using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC). The concentration of the saturated solution represents the solubility of the compound in that solvent at the specified temperature.

Applications in Drug Development: A Workflow Perspective

2'-Hydroxyacetophenone is a key starting material in the synthesis of various pharmacologically active molecules. The following diagrams illustrate the logical workflow from 2'-Hydroxyacetophenone to the development of potential drug candidates.

The above diagram illustrates that 2'-Hydroxyacetophenone serves as a foundational molecule for the synthesis of intermediate chemical scaffolds.[3] These intermediates can then be further modified through various chemical reactions to produce compounds with specific biological activities, such as COX-2 inhibitors for anti-inflammatory applications and Liver X Receptor (LXR) agonists for managing cholesterol metabolism.[10][11]

This workflow demonstrates the progression of a drug development program starting from the identification of 2'-Hydroxyacetophenone as a key synthetic precursor. Following the synthesis of a library of derivatives, a rigorous screening and optimization process is undertaken to identify lead compounds with desired biological activity and selectivity. Promising candidates then advance to preclinical in vivo studies and subsequently to clinical trials for evaluation of their safety and efficacy in humans.

References

- 1. dataintelo.com [dataintelo.com]

- 2. jpub.org [jpub.org]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. youtube.com [youtube.com]

- 7. uobabylon.edu.iq [uobabylon.edu.iq]

- 8. quora.com [quora.com]

- 9. researchgate.net [researchgate.net]

- 10. Discovery of a 2-hydroxyacetophenone derivative as an outstanding linker to enhance potency and β-selectivity of liver X receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

The Dual Reactivity of 2'-Hydroxyacetophenone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the basic reactivity of the functional groups in 2'-Hydroxyacetophenone, a versatile building block in organic synthesis. The presence of both a nucleophilic hydroxyl group and an electrophilic acetyl group on the same aromatic ring gives rise to a rich and diverse chemistry, making it a valuable precursor for the synthesis of a wide range of heterocyclic compounds, pharmaceutical intermediates, and other valuable organic molecules.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectroscopic properties of 2'-Hydroxyacetophenone is fundamental to its application in synthesis and analysis.

Physicochemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₈O₂ | [1] |

| Molecular Weight | 136.15 g/mol | [1] |

| Melting Point | 4-6 °C | [1] |

| Boiling Point | 213 °C at 717 mmHg | [1] |

| Density | 1.131 g/mL at 25 °C | [2] |

| pKa | ~10.06 - 10.22 (at 25 °C) | [2][3] |

| logP | 1.92 | [1] |

| Appearance | Clear yellow to brown liquid | [2] |

Solubility

| Solvent | Solubility |

| Water | Slightly soluble (0.2 g/L) |

| Ethanol | Soluble |

| Diethyl ether | Soluble |

| Chloroform | Soluble |

| Dimethylformamide (DMF) | Soluble |

| Dimethyl sulfoxide (DMSO) | Soluble |

Spectroscopic Data

| Technique | Key Features | Reference(s) |

| ¹H NMR (CDCl₃) | δ (ppm): 12.25 (s, 1H, -OH), 7.78-6.80 (m, 4H, Ar-H), 2.61 (s, 3H, -COCH₃) | [1] |

| ¹³C NMR (CDCl₃) | δ (ppm): 204.5, 162.4, 136.4, 130.8, 119.7, 118.9, 118.3, 26.5 | [1] |

| IR (neat) | ν (cm⁻¹): ~3400 (br, O-H), ~1645 (C=O, conjugated), ~1615, 1490 (C=C, aromatic) | [4] |

| Mass Spec (EI) | m/z (%): 136 (M⁺), 121 (M-CH₃)⁺, 93, 65 |

Reactivity of the Hydroxyl Group

The phenolic hydroxyl group in 2'-Hydroxyacetophenone is a key site for nucleophilic reactions, primarily involving O-alkylation and O-acylation.

O-Alkylation (Williamson Ether Synthesis)

The Williamson ether synthesis is a common method to form ethers from the reaction of an alkoxide with an alkyl halide. In the case of 2'-Hydroxyacetophenone, the phenolic proton is first abstracted by a base to form the more nucleophilic phenoxide, which then undergoes an Sₙ2 reaction with an alkylating agent.

General Reaction Scheme:

Figure 1: General workflow for the Williamson ether synthesis of 2'-Hydroxyacetophenone.

Experimental Protocol: Synthesis of 2'-Pentyloxyacetophenone

This protocol is adapted from a phase-transfer catalyzed alkylation method.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 2'-Hydroxyacetophenone (0.02 mol), sodium hydroxide (0.025 mol), and a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB, ~5 mol%).

-

Solvent Addition: Add a suitable biphasic solvent system, for example, toluene and water.

-

Addition of Alkylating Agent: Add 1-bromopentane (0.02 mol) to the reaction mixture.

-

Reaction: Heat the mixture to reflux (approximately 90-100 °C) with vigorous stirring for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer, wash it with water and brine, and then dry it over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired 2'-pentyloxyacetophenone.

Protection of the Hydroxyl Group

To perform reactions selectively at the acetyl group, the more reactive hydroxyl group often needs to be protected. Silyl ethers are common protecting groups for phenols due to their ease of formation and removal under specific conditions.

Experimental Protocol: Protection with tert-Butyldimethylsilyl (TBS) Chloride

-

Reaction Setup: Dissolve 2'-Hydroxyacetophenone (1.0 eq) in anhydrous dimethylformamide (DMF) in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

-

Reagent Addition: Add imidazole (2.5 eq) to the solution, followed by the portion-wise addition of tert-butyldimethylsilyl chloride (TBSCl, 1.2 eq) at room temperature.

-

Reaction: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the progress of the reaction by TLC.

-

Work-up: Upon completion, dilute the reaction mixture with diethyl ether and wash with a saturated aqueous solution of sodium bicarbonate to remove DMF and excess imidazole. Separate the organic layer and wash it sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the pure TBS-protected 2'-hydroxyacetophenone.[5]

Reactivity of the Acetyl Group

The acetyl group provides a site for a variety of reactions, including condensations, oxidations, and reductions.

Claisen-Schmidt Condensation

This is a base-catalyzed condensation reaction between an aldehyde or ketone and an aromatic carbonyl compound that lacks an α-hydrogen. 2'-Hydroxyacetophenone can react with various benzaldehydes to form 2'-hydroxychalcones, which are important precursors for flavonoids.

Figure 2: Mechanism of the Claisen-Schmidt condensation.

Experimental Protocol: Synthesis of a 2'-Hydroxychalcone

-

Reaction Setup: In a flask, dissolve 2'-Hydroxyacetophenone (1 eq) and a substituted benzaldehyde (1 eq) in ethanol.

-

Base Addition: Slowly add an aqueous solution of a strong base, such as 40% sodium hydroxide, to the mixture at room temperature.

-

Reaction: Stir the reaction mixture vigorously for several hours. The formation of a precipitate often indicates product formation. The reaction can be monitored by TLC.

-

Work-up: Pour the reaction mixture into a beaker of crushed ice and acidify with dilute hydrochloric acid.

-

Purification: Collect the precipitated solid by vacuum filtration, wash it thoroughly with water, and recrystallize it from a suitable solvent like ethanol to obtain the pure 2'-hydroxychalcone.[6]

Intramolecular Cyclization to Flavanones

2'-Hydroxychalcones, synthesized via the Claisen-Schmidt condensation, can undergo an intramolecular Michael addition to form flavanones. This cyclization is typically catalyzed by acid or base.

Figure 3: Base-catalyzed cyclization of a 2'-hydroxychalcone to a flavanone.

Alpha-Halogenation

The α-carbon of the acetyl group can be halogenated, typically under acidic conditions. The resulting α-halo ketone is a versatile intermediate for further synthetic transformations.

Experimental Protocol: α-Bromination of 2'-Hydroxyacetophenone

-

Reaction Setup: Dissolve 2'-Hydroxyacetophenone (1 eq) in a suitable solvent such as acetic acid in a round-bottom flask.

-

Reagent Addition: Slowly add a solution of bromine (1 eq) in acetic acid to the flask with stirring. The reaction is often performed at room temperature.

-

Reaction: Continue stirring for a few hours until the reaction is complete (monitored by TLC).

-

Work-up: Pour the reaction mixture into ice-water.

-

Purification: Collect the precipitated solid by vacuum filtration, wash with water, and recrystallize from a suitable solvent to yield 2-bromo-2'-hydroxyacetophenone.[7][8]

Reactions Involving Both Functional Groups

The proximity of the hydroxyl and acetyl groups allows for unique cyclization reactions to form various heterocyclic systems.

Baker-Venkataraman Rearrangement

This rearrangement is a key step in the synthesis of flavones and chromones. It involves the conversion of an O-acylated 2'-hydroxyacetophenone into a 1,3-diketone intermediate, which then cyclizes under acidic conditions.

Figure 4: The Baker-Venkataraman rearrangement pathway.

Experimental Protocol: Synthesis of a Flavone

This is a two-step process starting from 2'-Hydroxyacetophenone.

Step 1: O-Benzoylation

-

Dissolve 2'-Hydroxyacetophenone (1 eq) in pyridine.

-

Add benzoyl chloride (1.5 eq) and stir. An exothermic reaction will occur.

-

After the reaction subsides, pour the mixture into a mixture of ice and dilute hydrochloric acid.

-

Collect the precipitated solid, wash with cold methanol and water, and dry to obtain 2-benzoyloxyacetophenone.

Step 2: Baker-Venkataraman Rearrangement and Cyclization

-

Dissolve the 2-benzoyloxyacetophenone from Step 1 in a suitable solvent like pyridine.

-

Add powdered potassium hydroxide and heat the mixture.

-

Cool the reaction mixture and pour it into a mixture of ice and acetic acid.

-

Collect the precipitated 1,3-diketone intermediate.

-

To cyclize, dissolve the diketone in glacial acetic acid containing a catalytic amount of concentrated sulfuric acid and reflux the mixture.

-

Pour the cooled reaction mixture into ice-water, collect the precipitated flavone, and recrystallize from a suitable solvent.

Conclusion

2'-Hydroxyacetophenone is a molecule of significant synthetic utility, owing to the distinct and cooperative reactivity of its hydroxyl and acetyl functional groups. The ability to selectively manipulate these groups through protection strategies, or to utilize their combined reactivity in cyclization reactions, provides access to a vast array of complex and biologically relevant molecules. This guide has provided an overview of its core reactivity, supported by experimental protocols and mechanistic diagrams, to serve as a valuable resource for researchers in the fields of organic synthesis and drug discovery. The strategic application of the reactions described herein will continue to facilitate the development of novel compounds with important applications.

References

- 1. 2'-Hydroxyacetophenone | C8H8O2 | CID 8375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. Showing Compound 2'-Hydroxyacetophenone (FDB010500) - FooDB [foodb.ca]

- 4. 2'-hydroxyacetophenone, 118-93-4 [thegoodscentscompany.com]

- 5. total-synthesis.com [total-synthesis.com]

- 6. repository.unair.ac.id [repository.unair.ac.id]

- 7. 2-Bromo-2′-hydroxyacetophenone synthesis - chemicalbook [chemicalbook.com]

- 8. cbijournal.com [cbijournal.com]

health and safety information for 2'-Hydroxyacetophenone MSDS

An In-depth Technical Guide to the Health and Safety of 2'-Hydroxyacetophenone

Introduction

2'-Hydroxyacetophenone (CAS No. 118-93-4), also known as 2-acetylphenol or o-hydroxyacetophenone, is an aromatic compound with the chemical formula C₈H₈O₂.[1][2] It presents as a colorless to light yellow liquid with a characteristic minty odor.[1][3] This compound serves as a valuable intermediate in the synthesis of pharmaceuticals and is utilized as a flavoring and fragrance agent.[4][5][6] For researchers, scientists, and drug development professionals, a comprehensive understanding of its health and safety profile is paramount for ensuring safe handling, minimizing exposure risks, and implementing appropriate emergency procedures. This guide provides a detailed overview of its toxicological properties, handling procedures, and emergency measures, based on available Material Safety Data Sheets (MSDS).

Physical and Chemical Properties

The fundamental physical and chemical characteristics of 2'-Hydroxyacetophenone are crucial for predicting its behavior under various laboratory conditions. These properties dictate appropriate storage, handling, and fire-fighting strategies.

| Property | Value |

| CAS Number | 118-93-4[1][4][7][8] |

| Molecular Formula | C₈H₈O₂[1][2] |

| Molecular Weight | 136.15 g/mol [2][3] |

| Appearance | Colorless to light yellow liquid with a minty odor[1][3] |

| Melting Point | 3 - 6 °C[3][9] |

| Boiling Point | 213 °C[3][9] |

| Flash Point | > 106 °C[3][7] |

| Autoignition Temp. | 450 °C[7] |

| Specific Gravity | 1.131 (water=1)[1][3] |

| Vapor Pressure | 0.225 mmHg @ 20 °C[1] |

| Vapor Density | 4.7 (air=1)[1][3][9] |

| Solubility | Does not mix well with water[1][3] |

Toxicological Profile

The toxicological data provides insight into the potential health effects resulting from exposure. It is classified as a hazardous substance according to OSHA 29 CFR 1910.1200.[1] Accidental ingestion may be harmful, and it is irritating to the eyes, skin, and respiratory system.[1]

| Metric | Species | Route | Value |

| LD50 | Rat | Oral | 2240 mg/kg[10] |

| LD50 | Rabbit | Dermal | > 2000 mg/kg[4][10] |

| LD50 | Mouse | Intraperitoneal | 100 mg/kg[1][9] |

| NOAEL (28-day) | Rat | Oral | 600 mg/kg/day[10] |

| NOAEC (4-week) | Rat | Inhalation | 42 mg/m³[10] |

Acute Health Effects:

-

Ingestion: May be harmful if swallowed.[1] Animal experiments suggest ingestion of less than 150 grams could cause serious health damage.[1]

-

Inhalation: Can cause respiratory irritation.[1][8] Inhalation of vapors may lead to drowsiness, dizziness, and central nervous system depression.[1]

-

Skin Contact: Causes skin irritation and can lead to inflammation.[1][7][8] Systemic effects may occur following absorption through the skin, particularly if the skin is cut or abraded.[1]

-

Eye Contact: Causes serious eye irritation and potential damage.[1][7][8]

Chronic Health Effects:

-

Long-term exposure to this respiratory irritant may result in airway diseases.[1] Limited evidence suggests that repeated or long-term occupational exposure could lead to cumulative health effects.[1]

-

Genotoxicity: The substance was not found to be mutagenic in bacterial assays.[4] Data from a read-across analog, 4-hydroxyacetophenone, indicates that 2'-hydroxyacetophenone is not expected to be genotoxic.[6]

-

Sensitization: Animal studies did not observe skin sensitizing effects.[4]

Hazard Management and Risk Mitigation

A systematic approach to managing the hazards associated with 2'-Hydroxyacetophenone involves identifying risks, implementing controls, and preparing for emergencies.

Caption: Logical workflow for managing chemical hazards.

Experimental Protocols

The toxicological data reported in safety data sheets are derived from standardized experimental studies. Understanding these methodologies is key for interpreting the data's relevance and limitations.

Acute Oral Toxicity Study (Modified OECD 420)

This protocol is designed to determine the median lethal dose (LD50) of a substance when administered orally.

-

Animal Model: Sprague-Dawley rats (typically 5 males and 5 females per group) are used.[10]

-

Acclimatization: Animals are acclimatized to laboratory conditions before the study begins.

-

Dosing: The test substance, 2'-Hydroxyacetophenone, is administered as a single dose via oral gavage.[10] For this chemical, dose groups of 0 (control), 1000, 2000, and 5000 mg/kg in a vehicle like corn oil were used.[10]

-

Observation: Animals are observed for 14 days for signs of toxicity, such as abnormal respiration, tremors, lethargy, and changes in stool.[10] Mortality is recorded.

-

Necropsy: At the end of the observation period, all surviving animals are euthanized and a gross necropsy is performed to identify any abnormalities.

-

Data Analysis: The LD50 value is calculated from the mortality data. For 2'-Hydroxyacetophenone, the oral LD50 in rats was determined to be 2240 mg/kg.[10]

Caption: Workflow for an acute oral toxicity experiment.

Safe Handling and Emergency Procedures

Exposure Controls and Personal Protection

-

Engineering Controls: Work should be conducted in a well-ventilated area.[7][11] Local exhaust ventilation may be necessary for certain operations.[1] Eyewash stations and safety showers must be readily accessible.[8][12]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or safety glasses with side shields.[1][7][8]

-

Skin Protection: Chemical-resistant gloves (e.g., PVC) and protective overalls should be worn to prevent skin contact.[1][7][8]

-

Respiratory Protection: If ventilation is inadequate or there is a risk of inhaling vapors, a NIOSH/MSHA-approved respirator should be used.[7]

-

First Aid Measures

-

Inhalation: Remove the individual from the contaminated area to fresh air. Keep the person warm and rested. Seek medical attention if symptoms persist.[1][4][7][8]

-

Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin and hair with running water and soap for at least 15 minutes.[1][7]

-

Eye Contact: Immediately flush the eyes with fresh running water for at least 15 minutes, holding the eyelids open to ensure complete irrigation. Seek immediate medical attention.[1][4][7][8]

-

Ingestion: Rinse the mouth thoroughly with water. Give 200-300 ml of water to drink. Do not induce vomiting. Seek immediate medical attention.[4][7]

Fire-Fighting Measures

-

Hazards: The substance is combustible and poses a slight fire hazard when exposed to heat or flame.[1] Combustion produces toxic and corrosive fumes, including carbon monoxide (CO) and carbon dioxide (CO₂).[1][8]

-

Extinguishing Media: Use foam, dry chemical powder, or carbon dioxide.[1]

-

Firefighter Protection: Firefighters should wear full body protective clothing and a self-contained breathing apparatus (SCBA).[1][7][8]

Handling and Storage

-

Handling: Avoid all personal contact, including inhalation.[1] Do not allow wet clothing to remain in contact with the skin.[1] Practice good industrial hygiene, including washing hands after handling and before breaks.[4][13]

-

Storage: Store in original, tightly sealed containers in a cool, dry, and well-ventilated area.[1][7][11] Keep away from ignition sources, incompatible materials, and foodstuffs.[1] Protect containers from physical damage.[1]

Stability and Reactivity

-

Stability: The product is considered stable under normal storage and handling conditions.[1][4][13]

-

Incompatible Materials: Avoid strong oxidizing agents, strong acids, and strong bases.[1][9]

-

Conditions to Avoid: Keep away from heat, sparks, and open flames.[4][13]

-

Hazardous Decomposition Products: When heated to decomposition, it emits hazardous products such as carbon monoxide and carbon dioxide.[1][8]

References

- 1. datasheets.scbt.com [datasheets.scbt.com]

- 2. 2'-Hydroxyacetophenone | C8H8O2 | CID 8375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemstock.ae [chemstock.ae]

- 4. download.basf.com [download.basf.com]

- 5. merckmillipore.com [merckmillipore.com]

- 6. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. fishersci.com [fishersci.com]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 10. cir-safety.org [cir-safety.org]

- 11. file.glpbio.com [file.glpbio.com]

- 12. fishersci.com [fishersci.com]

- 13. download.basf.com [download.basf.com]

Methodological & Application

Application Notes and Protocols: Synthesis of 2'-Hydroxyacetophenone via Fries Rearrangement

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Fries rearrangement is a pivotal organic reaction that facilitates the conversion of phenolic esters to hydroxyaryl ketones, compounds that are valuable intermediates in the pharmaceutical and fine chemical industries.[1] This document provides a detailed protocol for the synthesis of 2'-hydroxyacetophenone from phenyl acetate using the Fries rearrangement. It includes a comprehensive overview of the reaction mechanism, detailed experimental procedures, a summary of the effects of various catalysts and reaction conditions, and essential safety precautions.

Introduction

The Fries rearrangement is an organic rearrangement reaction where an aryl ester is transformed into a hydroxy aryl ketone using a Lewis acid or Brønsted acid catalyst.[1][2] The reaction involves the migration of an acyl group from the phenolic oxygen to the aromatic ring, primarily at the ortho and para positions.[1][3] The regioselectivity of the reaction towards the ortho or para isomer can be controlled by adjusting reaction conditions such as temperature and solvent.[2][4] 2'-Hydroxyacetophenone, the ortho isomer, is a key starting material for the synthesis of various pharmaceuticals and other specialty chemicals.

Reaction Mechanism

The precise mechanism of the Fries rearrangement has been a subject of extensive study, with evidence supporting both intramolecular and intermolecular pathways.[2][5] A widely accepted mechanism involves the formation of an acylium carbocation intermediate.[1][2]

The process begins with the coordination of a Lewis acid, such as aluminum chloride (AlCl₃), to the carbonyl oxygen of the acyl group, which is more electron-rich than the phenolic oxygen.[1][2] This coordination polarizes the bond between the acyl group and the phenolic oxygen, leading to the rearrangement of the Lewis acid to the phenolic oxygen. This step generates an acylium carbocation.[1] The electrophilic acylium ion then attacks the aromatic ring in a manner analogous to a Friedel-Crafts acylation.[1][2] Finally, hydrolysis liberates the hydroxyaryl ketone.[6]

dot

References

Application Notes and Protocols: Synthesis of Chalcone Derivatives Using 2'-Hydroxyacetophenone

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of chalcone derivatives starting from 2'-hydroxyacetophenone. Chalcones, belonging to the flavonoid family, are valuable scaffolds in medicinal chemistry due to their broad range of biological activities, including antioxidant, anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3] The presence of a 2'-hydroxy group in the acetophenone precursor is a key structural feature that contributes to the biological profile of the resulting chalcones and their subsequent cyclization into flavones.[4]

Synthetic Approach: The Claisen-Schmidt Condensation

The most common and effective method for synthesizing chalcones from 2'-hydroxyacetophenone is the Claisen-Schmidt condensation.[2][4][5][6] This reaction involves the base-catalyzed condensation of an acetophenone with an aromatic aldehyde.[6] The reaction proceeds via an aldol addition followed by dehydration to yield the characteristic α,β-unsaturated ketone structure of chalcones.

Various bases and reaction conditions have been employed to optimize the synthesis, including aqueous solutions of potassium hydroxide (KOH) or sodium hydroxide (NaOH) in ethanol.[1][2][7] Alternative, greener methods such as microwave-assisted synthesis and mechanochemical synthesis using a ball mill have also been reported to provide excellent yields in shorter reaction times.[8][9]

Summary of Reaction Conditions and Yields

The following table summarizes various reaction conditions and corresponding yields for the synthesis of chalcone derivatives from 2'-hydroxyacetophenone and different substituted benzaldehydes.

| 2'-Hydroxyacetophenone Derivative | Benzaldehyde Derivative | Catalyst/Base | Solvent | Reaction Time | Yield (%) | Reference |

| 2'-Hydroxyacetophenone | Substituted Benzaldehydes | 40% NaOH | Ethanol | 3-4 hours | Not specified | [10] |

| 5-Chloro-2-hydroxy-acetophenone | 2,3-Dimethoxy-benzaldehyde | 20% w/v aq. KOH | Ethanol | 24 hours (RT) | Not specified | [1] |

| 2'-Hydroxy-acetophenones | Substituted Benzaldehydes | 20% w/v aq. KOH | Ethanol | 4 hours (reflux) or 24 hours (RT) | 22-85 | [1] |

| 2'-Hydroxyacetophenone | Substituted Benzaldehydes | 40% NaOH | Ethanol | Not specified | Not specified | [2] |

| 2'-Hydroxy acetophenone | Aromatic Aldehydes | KOH | Ethanol | Not specified | Not specified | [4] |

| 5'-Fluoro-2'-hydroxyacetophenone | 3,4-Dimethoxybenzaldehyde | 2 eq. KOH | Ball Mill | 2 x 30 min cycles | 96 | [8] |

| 2'-Hydroxyacetophenone | Salicylaldehyde | 40% NaOH | Ethanol | Not specified | Not specified | [7] |

| 2,4-Dihydroxy acetophenone | 2-Chloro benzaldehyde | SOCl2 | Ethanol | 12 hours | Not specified | [11] |

Experimental Protocols

Protocol 1: Conventional Synthesis via Claisen-Schmidt Condensation

This protocol is a general method adapted from several literature sources for the synthesis of 2'-hydroxychalcones.[1][10]

Materials:

-

2'-Hydroxyacetophenone (1 equivalent)

-

Substituted benzaldehyde (1 equivalent)

-

Ethanol

-

Potassium hydroxide (KOH) or Sodium hydroxide (NaOH) solution (e.g., 20-40% w/v in water)

-

Hydrochloric acid (HCl), dilute solution

-

Distilled water

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Appropriate solvent system for TLC (e.g., Ethyl acetate:n-Hexane)

Procedure:

-

Dissolve the 2'-hydroxyacetophenone (1 eq) and the appropriately substituted benzaldehyde (1 eq) in ethanol in a round-bottom flask equipped with a magnetic stirrer.

-

To the stirred solution, add the aqueous solution of KOH or NaOH. The amount of base can be catalytic or in excess, depending on the specific substrate.

-

The reaction mixture can be either stirred at room temperature for 24 hours or refluxed for 4 hours.[1] The progress of the reaction should be monitored by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into a beaker containing crushed ice and acidify by slowly adding dilute HCl with constant stirring.

-

The precipitated solid (chalcone) is then collected by vacuum filtration.

-

Wash the solid with cold water until the washings are neutral to litmus paper.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or methanol, to afford the pure chalcone derivative.[1]

Protocol 2: Microwave-Assisted Synthesis

This method offers a significant reduction in reaction time.[9]

Materials:

-

2'-Hydroxyacetophenone

-

Substituted aromatic aldehyde

-

Basic catalyst (e.g., solid NaOH or KOH)

Procedure:

-

In a microwave-safe vessel, mix the 2'-hydroxyacetophenone, the substituted aromatic aldehyde, and the basic catalyst.

-

Irradiate the mixture in a microwave synthesizer for a short period (e.g., 1-3 minutes) at a suitable power level.[9]

-

After irradiation, allow the mixture to cool to room temperature.

-

The work-up procedure is similar to the conventional method: dissolve the residue in a suitable solvent, neutralize with dilute acid, and collect the precipitated product.

-

Purify the product by recrystallization.

Protocol 3: Mechanochemical Synthesis via Ball Milling

This solvent-free method is an environmentally friendly alternative.[8]

Materials:

-

2'-Hydroxyacetophenone derivative

-

Substituted benzaldehyde

-

Potassium hydroxide (KOH)

Procedure:

-

Place the 2'-hydroxyacetophenone derivative, substituted benzaldehyde, and solid KOH into a grinding jar of a ball mill.

-

Perform the grinding in cycles (e.g., two 30-minute cycles) at a specified frequency.[8]

-

After milling, the resulting solid mixture is subjected to a work-up procedure involving acidification and filtration as described in the conventional method.

-

Purify the crude product by recrystallization.

Visualizations

Caption: General workflow for the synthesis of chalcone derivatives.